molecular formula C14H18N2O3 B8636075 Allyl 5-amino-2-morpholin-4-ylbenzoate

Allyl 5-amino-2-morpholin-4-ylbenzoate

Cat. No.: B8636075
M. Wt: 262.30 g/mol
InChI Key: STRICGZLGIDEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 5-amino-2-morpholin-4-ylbenzoate is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

prop-2-enyl 5-amino-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C14H18N2O3/c1-2-7-19-14(17)12-10-11(15)3-4-13(12)16-5-8-18-9-6-16/h2-4,10H,1,5-9,15H2

InChI Key

STRICGZLGIDEGV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=C(C=CC(=C1)N)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tin(II) chloride dihydrate (17.37 g, 77 mmol) was added to a solution of allyl 2-morpholin-4-yl-5-nitrobenzoate (11.24 g, 38.5 mmol) in EtOAc (250 mL) and the mixture was stirred and heated under reflux for 4 h. Ethanol (150 mL) was added, followed by another portion of Tin(II) chloride dihydrate (17.4 g) and the mixture was heated for another 2 h. The mixture was cooled and filtered then the filtrate was washed repeatedly with aqueous ammonium hydroxide and re-filtered. The organic layer was dried and concentrated by evaporation to give the title compound (Intermediate 76, 5.42 g, 54%) as a solid; 1H NMR δ 6.90 (1H, d), 6.80 (1H, s), 6.70 (1H, d), 6.10-5.95 (1H, m), 5.40 (1H, d), 5.30 (1H, d), 5.00 (2H, s), 4.80 (2H, s), 3.70-3.60 (4H, m), 3.20-3.10 (4H, m); MS m/e MH+ 263.
Quantity
17.37 g
Type
reactant
Reaction Step One
Quantity
11.24 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Three
Yield
54%

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